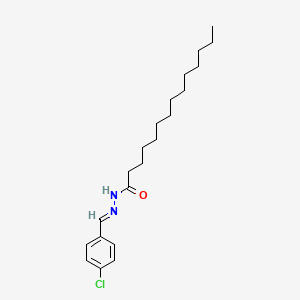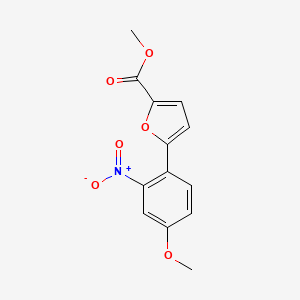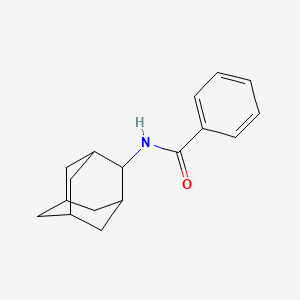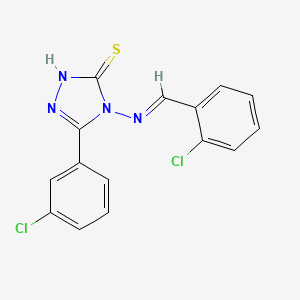
N'-(4-Chlorobenzylidene)tetradecanohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(4-Chlorobenzylidene)tetradecanohydrazide is an organic compound with the molecular formula C21H33ClN2O It is a hydrazone derivative, characterized by the presence of a 4-chlorobenzylidene group attached to a tetradecanohydrazide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Chlorobenzylidene)tetradecanohydrazide typically involves the condensation reaction between 4-chlorobenzaldehyde and tetradecanohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
4-Chlorobenzaldehyde+Tetradecanohydrazide→N’-(4-Chlorobenzylidene)tetradecanohydrazide+Water
The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration, washed, and recrystallized from an appropriate solvent to obtain pure N’-(4-Chlorobenzylidene)tetradecanohydrazide.
Industrial Production Methods
In an industrial setting, the production of N’-(4-Chlorobenzylidene)tetradecanohydrazide can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
N’-(4-Chlorobenzylidene)tetradecanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The chlorine atom on the benzylidene group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives. Substitution reactions can introduce various functional groups into the benzylidene moiety.
科学的研究の応用
N’-(4-Chlorobenzylidene)tetradecanohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N’-(4-Chlorobenzylidene)tetradecanohydrazide involves its interaction with molecular targets such as enzymes or receptors. The hydrazone group can form reversible covalent bonds with active sites of enzymes, potentially inhibiting their activity. The chlorine atom on the benzylidene group may also contribute to its binding affinity and specificity.
類似化合物との比較
N’-(4-Chlorobenzylidene)tetradecanohydrazide can be compared with other similar compounds, such as:
- N’-(3-Chlorobenzylidene)tetradecanohydrazide
- N’-(2,6-Dichlorobenzylidene)tetradecanohydrazide
- N’-(4-Methylbenzylidene)tetradecanohydrazide
These compounds share a similar hydrazone backbone but differ in the substituents on the benzylidene groupN’-(4-Chlorobenzylidene)tetradecanohydrazide is unique due to the specific positioning of the chlorine atom, which can influence its interaction with molecular targets and its overall properties .
特性
CAS番号 |
764653-08-9 |
|---|---|
分子式 |
C21H33ClN2O |
分子量 |
365.0 g/mol |
IUPAC名 |
N-[(E)-(4-chlorophenyl)methylideneamino]tetradecanamide |
InChI |
InChI=1S/C21H33ClN2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-21(25)24-23-18-19-14-16-20(22)17-15-19/h14-18H,2-13H2,1H3,(H,24,25)/b23-18+ |
InChIキー |
WUSVYJXKJAYRKA-PTGBLXJZSA-N |
異性体SMILES |
CCCCCCCCCCCCCC(=O)N/N=C/C1=CC=C(C=C1)Cl |
正規SMILES |
CCCCCCCCCCCCCC(=O)NN=CC1=CC=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-[(2-Chlorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B12011737.png)
![N-(2,3-dichlorophenyl)-N'-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]oxamide](/img/structure/B12011742.png)
![2-[(4-methoxybenzyl)amino]-9-methyl-3-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12011743.png)

![2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B12011778.png)
amino]benzoate](/img/structure/B12011781.png)
![Benzyl 2-(4-(diethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12011788.png)

